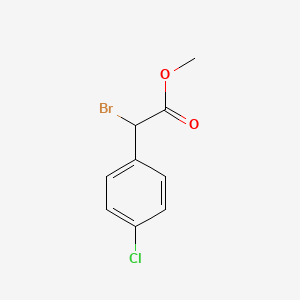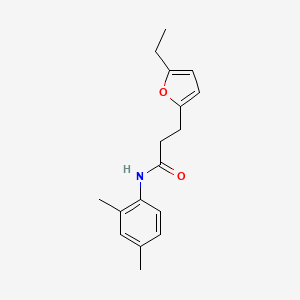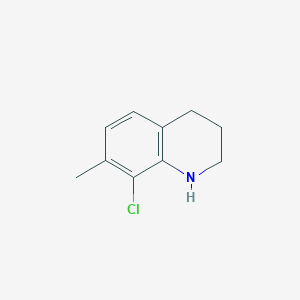
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis
The molecular formula of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is C10H12ClN . The InChI code is 1S/C10H12ClN.ClH/c1-7-9 (11)5-4-8-3-2-6-12-10 (7)8;/h4-5,12H,2-3,6H2,1H3;1H .Chemical Reactions Analysis
8-Methyl-1,2,3,4-tetrahydroquinoline is a useful reagent for template-directed meta-C-H activation .Physical And Chemical Properties Analysis
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a colorless oil . It should be stored in a dark place, in an inert atmosphere, at room temperature .科学的研究の応用
Antiviral Research
“8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” has potential applications in antiviral research. While specific studies on this compound’s antiviral properties are not readily available, its structural similarity to other quinoline derivatives suggests it could be explored for antiviral activity. Quinoline compounds have been studied for their ability to inhibit viral replication and could serve as a scaffold for developing new antiviral drugs .
Antimicrobial Applications
This compound may also have antimicrobial properties. The presence of a chloro group can enhance the antimicrobial efficacy of a molecule. Research on similar tetrahydroquinoline derivatives has shown activity against various infective pathogens, suggesting that “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” could be valuable in developing new antimicrobial agents .
Anti-inflammatory Uses
Compounds with the tetrahydroquinoline structure have been associated with anti-inflammatory properties. They can be synthesized and tested in models of inflammation, such as adjuvant-induced arthritis in rats, to evaluate their efficacy in reducing inflammation .
Neurodegenerative Disease Research
The tetrahydroquinoline scaffold is present in many compounds that exhibit activities against neurodegenerative disorders. “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” could be used as a precursor in synthesizing molecules aimed at treating conditions like Alzheimer’s and Parkinson’s disease .
Drug Design and Development
In medicinal chemistry, “8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline” can be a valuable intermediate in drug design. Its structure allows for further functionalization, making it a versatile building block for creating a variety of pharmacologically active compounds .
Template-Directed Synthesis
This compound can be used in template-directed synthesis, particularly in meta-C-H activation processes. This is a crucial step in constructing complex molecules with high precision, which is essential in the development of drugs and other bioactive molecules .
Safety and Hazards
特性
IUPAC Name |
8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRNVVLSVIZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)
![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)
![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)
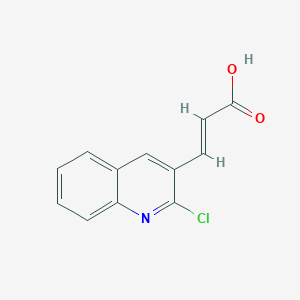
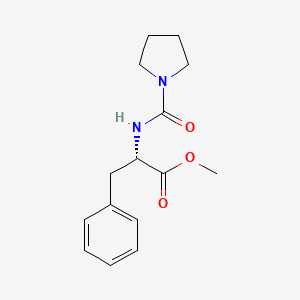
![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)
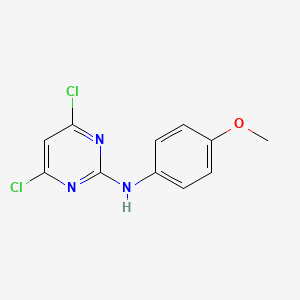
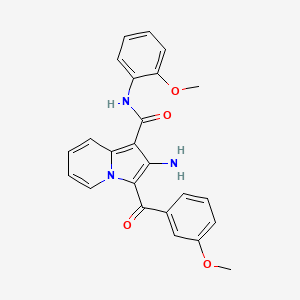
![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
